molecular formula C4F6O2 B1586086 1,1,1,4,4,4-Hexafluorobutane-2,3-dione CAS No. 685-24-5

1,1,1,4,4,4-Hexafluorobutane-2,3-dione

Cat. No.: B1586086
CAS No.: 685-24-5
M. Wt: 194.03 g/mol
InChI Key: ZMIDKLPSOSQFSX-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Chemistry and Materials Science

The substitution of hydrogen with fluorine in organic compounds imparts profound changes to their physicochemical properties. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the unique steric and electronic effects of fluorine atoms and trifluoromethyl groups are key to these transformations. In organic chemistry, fluorination can dramatically alter the reactivity, acidity, and conformational preferences of a molecule. For instance, the introduction of fluorine can enhance the thermal and chemical stability of materials, a property widely exploited in the development of high-performance polymers and lubricants. blogspot.com In materials science, fluorinated compounds are integral to the creation of materials with tailored properties, including enhanced thermal stability and chemical resistance. blogspot.com

The Role of Highly Fluorinated Small Molecules as Advanced Chemical Synthons

Highly fluorinated small molecules, such as 1,1,1,4,4,4-Hexafluorobutane-2,3-dione, serve as powerful and versatile building blocks, or synthons, in organic synthesis. The strong electron-withdrawing nature of the perfluoroalkyl groups in these molecules activates adjacent functional groups, making them highly susceptible to nucleophilic attack and enabling a wide range of chemical transformations. These synthons are crucial for the construction of complex fluorinated molecules with applications in pharmaceuticals, agrochemicals, and advanced materials. Their unique reactivity allows for the introduction of fluorinated moieties into larger molecules, a strategy often employed to enhance biological activity or material performance.

Historical Context of Fluorinated Diketones in Synthetic Chemistry and Applications

The study of fluorinated organic compounds dates back to the 19th century, with significant advancements occurring throughout the 20th century. The development of new fluorinating agents and synthetic methodologies has continuously expanded the accessibility and utility of fluorinated compounds. Fluorinated β-diketones, a related class of compounds, have been extensively studied for their unique keto-enol tautomerism and their use as ligands in coordination chemistry. The synthesis and reactivity of fluorinated cyclic ketones have also been a subject of investigation, revealing interesting hydration properties and reactivity patterns. While the specific history of this compound is not extensively documented in early literature, its emergence is a logical progression in the field of organofluorine chemistry, driven by the ongoing quest for new fluorinated building blocks with novel reactivity.

Research Aims and Scope for this compound Investigations

The primary research interest in this compound stems from its potential as a highly electrophilic building block. The two adjacent carbonyl groups, activated by the strongly electron-withdrawing trifluoromethyl groups, are expected to exhibit unique reactivity towards a variety of nucleophiles and in cycloaddition reactions. Investigations into this compound aim to elucidate its fundamental chemical properties, explore its synthetic utility, and develop new applications in areas such as polymer chemistry and the synthesis of novel heterocyclic compounds. The scope of this article is to provide a comprehensive overview of the currently available scientific knowledge on this compound, focusing solely on its chemical synthesis, properties, and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIDKLPSOSQFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374712
Record name 1,1,4,4,4-Hexafluorobutane-2,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685-24-5
Record name 1,1,4,4,4-Hexafluorobutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,4,4,4-Hexafluoro-2,3-butanedione
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Synthetic Methodologies for 1,1,1,4,4,4 Hexafluorobutane 2,3 Dione and Analogues

Strategies for Carbon-Carbon Bond Formation in Fluorinated Ketones

The construction of the carbon backbone is a foundational step in the synthesis of fluorinated ketones. Classic organic reactions are often adapted to accommodate the unique electronic effects of fluorine atoms.

One of the most prominent methods for forming carbon-carbon bonds in the synthesis of fluorinated β-diketones is the Claisen condensation . nih.govineosopen.org This reaction typically involves the condensation of a ketone with an ester in the presence of a base. For the synthesis of diketones bearing perfluorinated alkyl groups, this involves reacting a suitable ketone with a perfluoroalkylcarboxylic acid ester. ineosopen.org For instance, a versatile protocol for preparing β-diketones with 2-thienyl and various linear perfluorinated alkyl substituents has been developed using this approach. nih.gov

Another fundamental approach involves the addition of organometallic reagents to carbonyl compounds or their derivatives. organic-chemistry.org While often used to create secondary alcohols that are subsequently oxidized, direct formation of ketones is possible. For example, treating the intermediate alkoxide from the addition of an organolithium reagent to an aldehyde with the Mukaiyama reagent can directly yield a ketone. organic-chemistry.org The coupling of alkynylalanes with propargylic methanesulfonates provides a route to skipped diynes, which are precursors for other complex structures. organic-chemistry.org These fundamental C-C bond-forming reactions provide the initial framework that can then be subjected to fluorination or built upon using fluorinated starting materials.

Fluorination Techniques for Diketone Synthesis

The introduction of fluorine into a diketone structure can be achieved at various stages of the synthesis, either by directly fluorinating a hydrocarbon backbone or by using pre-fluorinated building blocks.

Direct fluorination involves the reaction of a hydrocarbon or partially fluorinated substrate with a potent fluorinating agent. Aerosol direct fluorination has been demonstrated as an effective process for synthesizing perfluoroketones directly from their hydrocarbon ketone counterparts. dtic.mildtic.mil This method has been used to prepare highly branched perfluoroketones, showcasing its utility for exhaustive fluorination. dtic.mildtic.mil

For dicarbonyl compounds, selective fluorination can be achieved using various reagents. Electrophilic fluorinating agents like Selectfluor (F-TEDA-BF₄) are widely used for the α-fluorination of β-dicarbonyl compounds. organic-chemistry.org By adjusting the amount of Selectfluor, a highly selective mono- or difluorination of 1,3-dicarbonyl compounds can be performed, often in aqueous media without the need for a catalyst. organic-chemistry.org More recently, a method using elemental fluorine in the presence of quinuclidine (B89598) has been developed for the synthesis of 2,2-difluoro-1,3-diketone derivatives. researchgate.net In this system, quinuclidine is thought to react with fluorine to generate a fluoride (B91410) ion that promotes enolization and an electrophilic N-F agent that fluorinates the enol species. researchgate.net

Table 1: Direct Difluorination of 1,3-Diketone Derivatives with F₂ and Quinuclidine researchgate.net

This table summarizes the results of a screening for the optimal conditions for the difluorination of 1,3-diphenylpropane-1,3-dione.

A key precursor for 1,1,1,4,4,4-hexafluorobutane-2,3-dione is 1,1,1,4,4,4-hexafluoro-2-butene. This butene can be functionalized through halogenation and dehydrohalogenation reactions to yield versatile intermediates. beilstein-journals.orgnih.gov Commercially available (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes serve as starting materials for these cascades. semanticscholar.orgresearchgate.net

The process begins with the halogenation of the butene's double bond. For example, reaction with bromine or iodine monochloride leads to the formation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.orgsemanticscholar.org Subsequent dehydrohalogenation of these butanes can produce a variety of bistrifluoromethyl-containing haloolefins, which are valuable synthons for further transformations. beilstein-journals.orgnih.gov This sequence provides controlled access to functionalized fluorinated alkenes that can later be converted to the target diketone.

Table 2: Halogenation Reactions of (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes beilstein-journals.orgsemanticscholar.org

This table details the halogenation of hexafluorobut-2-ene isomers to form dihalobutane precursors.

The synthesis of highly fluorinated diketones can also proceed from non-fluorinated or partially fluorinated diketone precursors. This involves late-stage fluorination, where fluorine atoms are introduced into an existing dicarbonyl framework. The methods for this conversion are largely the same as those described for direct fluorination (Section 2.2.1).

For example, a 1,3-diketone can be treated with an electrophilic fluorinating agent to introduce fluorine at the C-2 position. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are effective for this purpose. researchgate.net The reaction of 1,3-dicarbonyl compounds with Selectfluor can yield mono- or di-fluorinated products depending on the stoichiometry. organic-chemistry.org Similarly, the direct fluorination with elemental fluorine can be applied to non-fluorinated diketone substrates to produce their α,α-difluoro analogues. researchgate.net

Precursor Chemistry for this compound

The final steps in synthesizing this compound rely on the chemical transformation of immediate, highly fluorinated four-carbon precursors.

Perfluorinated C4 alkenes and alkynes are the most direct precursors to this compound. The key transformation is the oxidation of the carbon-carbon double or triple bond.

A novel synthetic route to Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz), an important precursor, starts from hexachlorobutadiene. researchgate.net The process involves a three-step sequence:

Vapor-phase catalytic fluorination of hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene.

Liquid-phase dechlorination with zinc to produce 1,1,1,4,4,4-hexafluoro-2-butyne.

Gas-phase selective hydrogenation of the alkyne to yield Z-1,1,1,4,4,4-hexafluoro-2-butene. researchgate.net

The resulting alkyne, 1,1,1,4,4,4-hexafluoro-2-butyne, is a prime candidate for direct oxidation to the target α-diketone. The oxidation of internal alkynes to 1,2-diketones is a known transformation, often accomplished using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comscilit.com Under specific conditions, these reagents cleave the triple bond only partially, converting it into two adjacent carbonyl groups to furnish the α-diketone structure. masterorganicchemistry.com Similarly, oxidation of the double bond in 1,1,1,4,4,4-hexafluoro-2-butene, for instance with sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst, is known to produce the corresponding epoxide, 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide, indicating the susceptibility of the double bond to oxidation which can be directed towards diketone formation under appropriate conditions. beilstein-journals.org

Table 3: Key Steps in the Synthesis of Precursors to this compound researchgate.net

This table outlines the industrial synthesis of key C4 fluorinated precursors.

Oxidative Transformations to Form the 1,2-Dicarbonyl Moiety

The formation of a 1,2-dicarbonyl moiety, such as the one present in this compound, is a critical step that can be achieved through various oxidative transformations. While direct oxidation pathways to this specific perfluorinated diketone are not extensively detailed in the literature, established principles in organic synthesis allow for the postulation of viable routes. These methods typically involve the oxidation of a precursor molecule where the carbon atoms of the target carbonyl groups are at a lower oxidation state, such as in diols or alkenes.

A primary theoretical precursor is 1,1,1,4,4,4-hexafluorobutane-2,3-diol. The oxidation of vicinal diols is a standard method for synthesizing 1,2-diketones. Various reagents and catalytic systems are known to effect this transformation, including Swern oxidation, Dess-Martin periodinane (DMP), or transition metal-catalyzed aerobic oxidations. The high electronegativity of the two trifluoromethyl groups would significantly influence the reactivity of the diol precursor, potentially requiring tailored reaction conditions.

Another significant pathway involves the hydrolysis of a di-halogenated precursor, such as 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). The synthesis of this dibromo compound from (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes is well-documented. beilstein-journals.orgnih.gov Subsequent hydrolysis of the two C-Br bonds, typically under basic conditions, would yield the desired 1,2-dione structure.

Furthermore, the oxidative cleavage of a corresponding alkene, such as 1,1,4,4-bis(trifluoromethyl)-2,3-dimethylbut-2-ene, using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate, represents another classical approach to forming 1,2-dicarbonyl compounds. The stability and accessibility of the required highly fluorinated alkene precursor are key considerations for this approach. The versatile nucleophilic reactivity of 1,2-dicarbonyl compounds makes them valuable in various asymmetric transformations for forming C-C, C-O, or C-N bonds. nih.gov

Exploratory Synthetic Methodologies for this compound

The synthesis of highly fluorinated compounds like this compound often requires specialized or exploratory methodologies due to the unique electronic effects of fluorine atoms. These methods focus on creating the core carbon skeleton and introducing the necessary functional groups through radical, organometallic, and energy-activated processes.

Radical-Mediated Syntheses for Fluorinated Building Blocks

Radical reactions are a cornerstone of organofluorine chemistry, providing effective pathways for creating key fluorinated building blocks. wikipedia.org A crucial precursor for this compound is 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, which can be synthesized via a radical-mediated halogenation. nih.gov

The reaction of commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with bromine proceeds efficiently under ultraviolet (UV) irradiation or sunlight to give 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane in high yield (95%). beilstein-journals.orgnih.gov The use of light initiates the radical chain mechanism required for the addition of bromine across the double bond. This di-bromo adduct serves as a versatile building block, which can be converted to the target dione (B5365651).

Subsequent dehydrobromination of the 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane can be accomplished using various bases, as detailed in the table below, to yield bromo-olefins that are also useful synthons. nih.gov

EntrySolventBase (equivalents)Conditions (°C/h)Conversion (%)
1Et₂OiPr₂NEt (1)20/1860
2Et₂OiPr₂NEt (1)20/1895
3Et₂ODBU (1)20/195
4diglymeDBU (1)20/1860
5diglymeDBU (2)20/1100
6H₂OKOH (1)20/1855
7H₂OKOH (1.3)20/2100
This table is based on data from the reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with bases. nih.gov

Other radical strategies applicable to the synthesis of fluorinated building blocks include decarboxylative reactions and direct C-H fluorination, which can introduce fluorine-containing groups into various organic molecules. nih.gov

Metal-Catalyzed Coupling Reactions Relevant to Perfluorinated Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are indispensable in modern organic synthesis. chemie-brunschwig.ch These reactions are highly relevant for constructing the perfluorinated backbone of the target dione or its precursors. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov

A novel synthetic route to Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz), a key starting material, utilizes a palladium-bismuth catalyst (Pd + Bi/PAF) for the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne. researchgate.net This demonstrates the critical role of metal catalysis in producing the specific isomers of precursors needed for subsequent transformations.

Reactions like the Negishi (organozinc), Stille (organotin), and Suzuki (organoboron) couplings are widely used and can be adapted for perfluorinated systems. chemie-brunschwig.chnih.gov The Negishi coupling, in particular, is noted for its utility with perfluorinated organometallic partners. nih.gov More advanced, exploratory methods include multicomponent reactions. A recently developed copper/palladium-catalyzed four-component silylcarbonylation of acetylenes, aryl iodides, silylboronates, and carbon monoxide provides a modular and regioselective route to β-silylenones, showcasing a cutting-edge strategy that could be adapted for organofluorine targets. acs.org Iron-catalyzed oxidative coupling reactions using air as the oxidant also represent a sustainable and exploratory avenue for C-O and C-N bond formation. researchgate.net

Photochemical and Sonochemical Activation in Fluorinated Compound Synthesis

Activation using energy sources like light (photochemistry) or sound (sonochemistry) provides alternative, often milder, conditions for synthesizing fluorinated compounds.

Photochemical Activation: Photochemical methods are particularly relevant to the synthesis of precursors for this compound. As mentioned previously, the synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane from (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes is initiated by UV light. beilstein-journals.orgnih.govsemanticscholar.org This approach avoids the need for chemical radical initiators and often proceeds under mild conditions. Photochemically catalyzed fluorination reactions are a promising field, offering high conversion and selectivity for incorporating fluorine into small molecules. fraunhofer.de The synthesis of other diones, such as "Cookson's Dione," via [2+2] photocycloaddition further illustrates the power of photochemistry in constructing complex cyclic systems, a concept that could inspire new routes to fluorinated targets. researchgate.net

Sonochemical Activation: Sonochemistry, the application of ultrasound to chemical reactions, offers another method for activation. The sono-Fenton process, for example, uses mid-high-frequency ultrasound (200–1000 kHz) to generate highly reactive hydroxyl radicals from the sonolysis of water. mdpi.com While primarily studied for the degradation of organic pollutants, the underlying principle of generating reactive species via acoustic cavitation could be harnessed for synthetic purposes. The process has been shown to induce hydroxylation and even fluorine substitution on aromatic rings. mdpi.com Applying sonochemical methods could provide a novel, exploratory pathway for the oxidation or functionalization of fluorinated precursors to this compound.

Chemical Reactivity and Mechanistic Investigations of 1,1,1,4,4,4 Hexafluorobutane 2,3 Dione

Nucleophilic Additions to the 1,2-Dicarbonyl System

The highly electrophilic nature of the carbonyl carbons in 1,1,1,4,4,4-hexafluorobutane-2,3-dione makes it a prime target for nucleophilic attack. A wide range of nucleophiles, including those based on nitrogen and carbon, readily add to one or both carbonyl centers.

This compound undergoes facile condensation reactions with primary amines and hydrazine (B178648) derivatives. chemguide.co.uk These reactions are often high-yielding and serve as a powerful method for the synthesis of fluorinated nitrogen-containing heterocycles. With primary amines, the reaction typically proceeds to form diimines. These resulting diimines, containing two trifluoromethyl groups, are themselves valuable synthons for more complex molecules.

The reaction with hydrazine and its substituted derivatives is particularly useful. researchgate.net Depending on the reaction conditions and the nature of the hydrazine, condensation can lead to the formation of various heterocyclic systems. For instance, reaction with hydrazine hydrate (B1144303) can produce 3,6-bis(trifluoromethyl)-1,2-dihydropyridazine-4,5-diol. These reactions are typically performed in an alcoholic solvent, and the addition of a catalytic amount of acid can accelerate the formation of the hydrazone product. researchgate.net

Table 1: Examples of Reactions with Nitrogen Nucleophiles
Nitrogen NucleophileReactant ConditionsProduct
Primary Amine (R-NH₂)Typically in an inert solvent like ethanol (B145695) or methanol2,3-Bis(alkylimino)-1,1,1,4,4,4-hexafluorobutane
Hydrazine Hydrate (N₂H₄·H₂O)Alcoholic solvent, often with heating3,6-Bis(trifluoromethyl)-1,2-dihydropyridazine-4,5-diol
PhenylhydrazineEthanolic solutionCorresponding phenylhydrazone or cyclized products

This table represents generalized reaction outcomes. Specific products can vary based on stoichiometry and reaction conditions.

In a reaction analogous to its condensation with amines, this compound reacts with hydroxylamine (B1172632) to form the corresponding dioxime, this compound dioxime. This reaction proceeds readily due to the high reactivity of the carbonyl groups.

The resulting dioxime is a versatile ligand capable of coordinating with various metal ions, similar to the well-known dimethylglyoxime. The electron-withdrawing trifluoromethyl groups modify the electronic properties of the oxime moieties, influencing the stability and reactivity of its metal complexes. Furthermore, the dioxime derivative serves as a precursor for the synthesis of various fluorine-containing heterocyclic compounds, such as furazans and furoxans, through subsequent cyclization and rearrangement reactions.

Table 2: Formation and Selected Reactions of the Dioxime
ReactantProductReaction Type
Hydroxylamine HydrochlorideThis compound dioximeOxime formation
Dioxime + Dehydrating Agent (e.g., SOCl₂)3,4-Bis(trifluoromethyl)furazanCyclization/Dehydration
Dioxime + Oxidizing Agent3,4-Bis(trifluoromethyl)furoxanOxidative Cyclization

This table illustrates the primary formation of the dioxime and its utility in synthesizing other heterocyclic systems.

The reaction of this compound with strong carbon-based nucleophiles, such as Grignard reagents and organolithium reagents, is a direct route to forming new carbon-carbon bonds. saskoer.calibretexts.org These organometallic reagents add to the electrophilic carbonyl carbons to produce, after an acidic workup, the corresponding diols. dalalinstitute.commasterorganicchemistry.com Due to the high reactivity of the diketone, the reaction typically proceeds with the addition of two equivalents of the organometallic reagent to yield a tertiary diol. masterorganicchemistry.com

Another important reaction involving carbon nucleophiles is the Wittig reaction. wikipedia.orglibretexts.org The reaction with a phosphorus ylide (Wittig reagent) converts one or both of the carbonyl groups into an alkene. organic-chemistry.orgmasterorganicchemistry.com This provides a method for synthesizing highly fluorinated, conjugated or non-conjugated dienes, which are valuable monomers for polymerization and intermediates in organic synthesis. The use of stabilized or non-stabilized ylides can influence the stereoselectivity of the resulting alkene. organic-chemistry.org

Electrophilic Transformations of this compound

The chemistry of this compound is overwhelmingly characterized by the electrophilic nature of its carbonyl carbons. The strong inductive electron withdrawal by the two CF₃ groups creates a significant electron deficiency at the dicarbonyl unit. nih.gov Consequently, the molecule is highly deactivated towards attack by electrophiles. Reactions involving electrophilic attack on the carbon skeleton or oxygen atoms are not commonly reported and are mechanistically unfavorable compared to the facile nucleophilic additions. Formation of an enol or enolate, which could then react with an electrophile, is also disfavored due to the destabilizing effect of the electron-withdrawing CF₃ groups on the adjacent carbanionic center.

Cycloaddition Reactions Involving the Diketone Moiety

While not a typical diene, this compound can participate effectively in cycloaddition reactions as a 2π-electron component. libretexts.org Specifically, it is a potent heterodienophile in hetero-Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The electron-withdrawing trifluoromethyl groups significantly lower the energy of the LUMO of the C=O π-bonds, facilitating the [4+2] cycloaddition with electron-rich dienes. organic-chemistry.org

This reactivity provides a direct route to six-membered heterocyclic compounds containing two oxygen atoms and two trifluoromethyl groups. The reaction is a powerful tool for constructing complex fluorinated ring systems with a high degree of regio- and stereocontrol. chegg.com

Table 3: Hetero-Diels-Alder Reactions with this compound
Diene (4π component)Product Type
1,3-Butadiene2,3-Dihydro-5,6-bis(trifluoromethyl)-4H-1,2-dioxin
2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-2,3-dihydro-5,6-bis(trifluoromethyl)-4H-1,2-dioxin
CyclopentadieneFused bicyclic dioxin adduct

This table provides representative examples of dienes that undergo [4+2] cycloaddition with hexafluorobiacetyl acting as the dienophile.

Influence of Trifluoromethyl Groups on Reaction Pathways and Selectivity

The two trifluoromethyl groups are the single most important structural feature governing the reactivity of this compound. Their influence is multifaceted, affecting both reaction rates and mechanistic pathways.

Electronic Effects: The primary influence is a powerful inductive electron-withdrawing effect (-I effect). nih.gov Fluorine is the most electronegative element, and the cumulative effect of six fluorine atoms makes the CF₃ group one of the strongest electron-withdrawing groups in organic chemistry. nih.gov This effect drastically increases the partial positive charge on the carbonyl carbons, rendering them highly electrophilic and susceptible to nucleophilic attack. This activation explains why the dione (B5365651) reacts readily with a wide range of nucleophiles, including relatively weak ones, and why it is an excellent heterodienophile in cycloaddition reactions. nih.gov

Steric Effects: While electronically powerful, the trifluoromethyl group is also sterically demanding, comparable in size to an isopropyl group. This steric bulk can influence the regioselectivity of nucleophilic attack, particularly with hindered nucleophiles, and can affect the stereochemical outcome of reactions by favoring certain transition states over others.

Stability of Intermediates: The presence of CF₃ groups can destabilize adjacent carbocations and carbanions. However, they can stabilize anionic intermediates where the negative charge is on an adjacent oxygen atom, such as the tetrahedral intermediates formed during nucleophilic addition to the carbonyls. This stabilization of the alkoxide intermediate contributes to the facility of the initial addition step.

Detailed Mechanistic Studies of this compound Transformations

Comprehensive mechanistic investigations focusing solely on this compound are scarce. However, by examining the reactivity of related perfluorinated ketones and diketones, we can infer potential reaction pathways and characteristics.

Elucidation of Reaction Intermediates and Transition States

Direct experimental observation or computational elucidation of reaction intermediates and transition states for transformations of this compound is not documented in available research. However, based on the chemistry of α-diketones and fluorinated carbonyl compounds, several types of intermediates can be postulated.

In nucleophilic addition reactions, tetrahedral intermediates resulting from the attack of a nucleophile on one of the carbonyl carbons are expected. The high electrophilicity of the carbonyl carbons, due to the adjacent trifluoromethyl groups, would likely stabilize such an intermediate.

For photochemical reactions, such as decarbonylation which is a known reaction for α-diketones, the initial step would involve the formation of an excited state upon absorption of light. nih.gov This could be followed by intersystem crossing to a triplet state. nih.gov Subsequent α-cleavage could lead to radical intermediates. The specific nature and lifetime of these excited states and radical species for this compound would require dedicated spectroscopic and computational studies.

Transition states in reactions of this diketone are also a subject for future investigation. For cycloaddition reactions, for example, the geometry of the transition state would determine the stereochemical outcome. Computational chemistry would be a powerful tool to model these transition states and predict the preferred reaction pathways.

Stereochemical Outcomes of Fluorinated Diketone Reactions

There is no specific information in the reviewed literature concerning the stereochemical outcomes of reactions involving this compound. However, principles of stereochemistry from related systems can provide a predictive framework.

For reactions involving the formation of new stereocenters, such as the addition of a chiral nucleophile or the reaction with a chiral catalyst, the facial selectivity of the attack on the prochiral carbonyl groups would be of key interest. The bulky and electron-withdrawing trifluoromethyl groups would be expected to exert significant steric and electronic influence on the approaching reagent, potentially leading to high diastereoselectivity or enantioselectivity.

In cycloaddition reactions, where the diketone could act as a dienophile, the stereochemistry of the resulting cycloadduct would be governed by the principles of orbital symmetry and the geometry of the transition state. Studies on the Diels-Alder reactions of other fluorinated compounds have shown that both kinetic and thermodynamic control can play a crucial role in determining the final stereoisomer.

Research on the halogenation of related compounds like (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene has shown the formation of a mixture of stereoisomers. beilstein-journals.orgresearchgate.net While not directly applicable to the diketone, this highlights that reactions of highly fluorinated butanes can lead to stereoisomeric products. The dehydrohalogenation of the resulting 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes also demonstrates stereochemical considerations in the formation of different butene isomers. beilstein-journals.orgresearchgate.net

Spectroscopic and Structural Characterization of 1,1,1,4,4,4 Hexafluorobutane 2,3 Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Fluorinated Compounds (¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. The presence of the ¹⁹F nucleus, which is 100% abundant and has a high gyromagnetic ratio, provides a powerful probe into the molecular structure.

For derivatives of 1,1,1,4,4,4-hexafluorobutane, such as its dihalo- adducts, NMR spectroscopy is crucial for identifying stereoisomers. For instance, in the characterization of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes, ¹H, ¹⁹F, and ¹³C NMR spectra provide definitive structural information. nih.gov The analysis of coupling constants, particularly the five-bond fluorine-fluorine coupling (⁵JFF) in butene derivatives formed from dehydrohalogenation, allows for the unambiguous assignment of (E) and (Z) configurations. A typical ⁵JFFcis coupling constant is approximately 11 Hz for the (E)-isomer, while it is near 0 Hz for the (Z)-isomer, a key diagnostic feature in their ¹⁹F{¹H} NMR spectra. nih.gov

While specific NMR data for the parent 1,1,1,4,4,4-hexafluorobutane-2,3-dione is not extensively detailed in the literature, the analysis of its derivatives, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, showcases the utility of these techniques. nih.gov NMR analysis of this iodo-chloro derivative revealed a mixture of stereoisomers. nih.gov

Table 1: Representative NMR Spectroscopic Data for a Derivative of 1,1,1,4,4,4-Hexafluorobutane

Compound Nucleus Chemical Shift (δ) / ppm Coupling Constant (J) / Hz
(E)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene ¹⁹F Not specified ⁵JFFcis ≈ 11
(Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene ¹⁹F Not specified ⁵JFFcis ≈ 0
1,1,4,4,4-Pentafluorobuta-1,2-diene ¹⁹F -65.6, -99.1 Not specified
1,1,4,4,4-Pentafluorobuta-1,2-diene ¹H 6.5 (m) Not specified

Data sourced from a study on the halogenation/dehydrohalogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes. nih.gov

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. chemguide.co.ukuni-saarland.de

For this compound (MW: 194.03 g/mol ), the molecular ion peak would be expected at m/z 194. chemicalbook.com The fragmentation of α-diketones is well-characterized. The bond between the two carbonyl carbons is typically weak and prone to cleavage. Furthermore, α-cleavage, the breaking of a bond adjacent to a carbonyl group, is a common and diagnostic fragmentation pathway for ketones. libretexts.orgmiamioh.edu

The presence of highly stable trifluoromethyl groups would significantly influence the fragmentation pattern. Likely fragmentation pathways for this compound would include:

Cleavage of the C(O)-C(O) bond to yield two [CF₃CO]⁺ ions (m/z 97).

α-cleavage with loss of a trifluoromethyl radical (•CF₃) to yield a [CF₃COCO]⁺ ion (m/z 125).

Loss of a neutral carbon monoxide (CO) molecule.

These pathways lead to the formation of stable acylium ions ([RCO]⁺), which are often prominent in the mass spectra of carbonyl compounds. chemguide.co.uk

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Formula Mass-to-Charge Ratio (m/z)
Molecular Ion [C₄F₆O₂]⁺• 194
Acylium Ion [CF₃COCO]⁺ 125
Acylium Ion [CF₃CO]⁺ 97
Trifluoromethyl Cation [CF₃]⁺ 69

This table represents a theoretical fragmentation pattern based on established principles of mass spectrometry. chemguide.co.uklibretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular symmetry of a compound. The analysis is based on the vibrations of chemical bonds, which occur at characteristic frequencies. biointerfaceresearch.com

For this compound, the most prominent vibrational modes are associated with the C=O and C-F bonds. A comparative analysis with its non-fluorinated analog, 2,3-butanedione (B143835) (biacetyl), is instructive. In biacetyl, the C=O stretching vibration appears as a strong band in the IR spectrum. nasa.gov The introduction of highly electronegative fluorine atoms in the hexafluoro- derivative is expected to cause a significant blue shift (increase in frequency) of the C=O stretching mode due to the inductive effect, which strengthens the carbonyl bond.

Studies on other fluorinated β-diketones confirm that C=O and C=C stretching frequencies are sensitive to fluorination. rsc.org The vibrational spectra of the parent dione (B5365651) would be characterized by:

C=O Stretching (νC=O): A very strong absorption band in the IR spectrum, expected at a higher wavenumber (>1750 cm⁻¹) compared to simple dialkyl ketones, due to the powerful electron-withdrawing effect of the two CF₃ groups.

C-F Stretching (νC-F): Strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹.

C-C Stretching (νC-C): Weaker bands corresponding to the various carbon-carbon single bonds.

Raman spectroscopy would be complementary, providing information on the symmetric vibrations and the skeletal framework of the molecule.

Table 3: Comparison of Expected Vibrational Frequencies (cm⁻¹)

Vibrational Mode 2,3-Butanedione (Biacetyl) Expected for this compound
C=O Stretch ~1718 cm⁻¹ >1750 cm⁻¹
C-C Skeletal Bending ~685 cm⁻¹ Frequency shift expected

Data for 2,3-Butanedione sourced from literature. nasa.gov The values for the hexafluoro- derivative are predictive.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The part of a molecule responsible for this absorption is called a chromophore. masterorganicchemistry.com

The α-diketone functionality in this compound is a classic chromophore. Like its non-fluorinated counterpart biacetyl, it is expected to exhibit two characteristic absorption bands:

n→π* Transition: A relatively weak absorption at a longer wavelength (typically in the 350-450 nm range for α-diketones), resulting from the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group. This transition is responsible for the characteristic yellow or greenish-yellow color of many α-diketones. masterorganicchemistry.com

π→π* Transition: A much stronger absorption at a shorter wavelength (typically <250 nm), arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. masterorganicchemistry.com

The introduction of fluorine atoms can influence the energy of the molecular orbitals, potentially shifting the absorption maxima (λmax). Studies on other fluorinated aromatic systems have shown that fluorine substitution can alter photophysical properties, although the effects are often complex. nih.gov

Table 4: Typical Electronic Transitions for α-Diketone Chromophores

Transition Wavelength Range (λmax) Molar Absorptivity (ε) Orbital Change
n→π* 350 - 450 nm Weak (10-100 L mol⁻¹ cm⁻¹) Non-bonding → Antibonding π
π→π* < 250 nm Strong (1,000-10,000 L mol⁻¹ cm⁻¹) Bonding π → Antibonding π

This table summarizes general characteristics of the α-diketone chromophore based on established principles. masterorganicchemistry.com

X-ray Crystallography of Solid-State Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

This technique would be invaluable for the absolute confirmation of the structure of this compound or its solid derivatives. The boiling point of the parent dione is reported to be 20°C, indicating it is a volatile liquid at standard conditions, which would necessitate low-temperature crystallization and diffraction techniques. chemicalbook.com

While X-ray crystallography is a cornerstone of structural chemistry, single-crystal X-ray diffraction data for solid-state derivatives of this compound are not widely available in the published scientific literature. Such studies would provide crucial insights into its solid-state packing, conformation (i.e., the dihedral angle between the two C=O groups), and the nature of any non-covalent interactions, such as halogen bonding, involving the fluorine atoms.

Theoretical and Computational Chemistry Studies of 1,1,1,4,4,4 Hexafluorobutane 2,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1,1,4,4,4-hexafluorobutane-2,3-dione, these methods can reveal the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. nih.gov Functionals like B3LYP or M06-2X, combined with appropriate basis sets such as 6-311+G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.govmdpi.comacs.org The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups is expected to significantly influence the electronic structure of the dione (B5365651). This would lead to a highly electron-deficient carbon backbone, particularly at the carbonyl carbons.

The reactivity of the molecule can be assessed through various descriptors derived from the electronic structure calculations. Frontier Molecular Orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool. The energies and shapes of these orbitals indicate the molecule's propensity to act as an electron donor or acceptor. For this compound, the LUMO is expected to be of low energy and localized on the diketone moiety, making it a potent electrophile.

Global reactivity descriptors provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). scirp.org These parameters, calculated from the HOMO and LUMO energies, would likely confirm the highly electrophilic and reactive nature of this compound.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative)

DescriptorPredicted Value (Illustrative)Implication
HOMO EnergyLowPoor electron donor
LUMO EnergyVery LowStrong electron acceptor
HOMO-LUMO GapLargeHigh kinetic stability
Electronegativity (χ)HighHigh tendency to attract electrons
Chemical Hardness (η)HighLess polarizable
Electrophilicity Index (ω)Very HighStrong electrophile

Note: The values in this table are illustrative and represent expected trends based on the molecular structure. Actual values would be obtained from specific quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹⁹F NMR chemical shifts is of particular interest for fluorinated compounds. nih.gov DFT methods, such as GIAO (Gauge-Including Atomic Orbital), can be used to calculate the magnetic shielding tensors, which are then converted to chemical shifts. chemrxiv.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two CF₃ groups. The predicted chemical shift would be influenced by the electronic environment of the carbonyl groups. Computational approaches can achieve high accuracy, often with a mean absolute error of a few ppm, which is sufficient to distinguish between different fluorine environments. uni-muenchen.de

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. nih.gov The most characteristic feature in the IR spectrum of this compound would be the C=O stretching vibrations. uobabylon.edu.iqlibretexts.org Due to the presence of two adjacent carbonyl groups, symmetric and asymmetric stretching modes would be expected. The strong electron-withdrawing effect of the CF₃ groups would likely shift these C=O stretching frequencies to higher wavenumbers compared to non-fluorinated diketones.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and thus predicting UV-Vis absorption spectra. arxiv.org For this compound, the key electronic transitions would likely be the n → π* transitions of the carbonyl groups. uobabylon.edu.iqmasterorganicchemistry.com These are typically weak absorptions. More intense π → π* transitions would occur at shorter wavelengths. masterorganicchemistry.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyParameterPredicted Value (Illustrative)Notes
¹⁹F NMRChemical Shift (δ)-70 to -80 ppmRelative to CFCl₃. A single peak is expected.
¹³C NMRCarbonyl Carbon (δ)180-190 ppmDeshielded due to fluorine substitution.
CF₃ Carbon (δ)115-125 ppm (quartet)Split into a quartet by C-F coupling.
IRC=O Stretch (ν)1750-1780 cm⁻¹Higher frequency due to inductive effects.
C-F Stretch (ν)1100-1300 cm⁻¹Strong, characteristic absorptions.
UV-Visλ_max (n → π*)280-300 nmWeak absorption band.

Note: These are illustrative predictions. Actual experimental values may vary.

Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling can provide detailed insights into the pathways and energetics of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products. numberanalytics.comnih.govuni-marburg.de

For instance, the reaction of this diketone with a nucleophile can be modeled to understand its high reactivity. DFT calculations can be used to locate the transition state structure for the nucleophilic attack on one of the carbonyl carbons. The activation energy for this process can then be calculated, providing a quantitative measure of the reaction rate. The reaction energy landscape would likely show a low activation barrier, consistent with the expected high electrophilicity of the molecule. smu.edu

The exploration of complex reaction mechanisms, such as cycloadditions or reactions with radicals, can also be undertaken. researchgate.netrsc.org Computational methods can help to distinguish between different possible pathways and predict the major products. smu.edunih.gov The study of reaction mechanisms for fluorinated diketones has shown that keto-enol tautomerization can play a significant role in their reactivity. rsc.org

Conformational Analysis and Intermolecular Interactions

Although the central C-C bond in this compound allows for rotation, the conformational landscape is likely to be dominated by the steric and electrostatic repulsion between the two CF₃ groups and the two carbonyl groups.

Computational methods can be used to perform a systematic conformational search to identify the most stable conformers. acs.orgworldscientific.com By calculating the relative energies of different rotational isomers, the preferred geometry of the molecule can be determined. It is expected that the anti-periplanar conformation, where the two carbonyl groups are pointing in opposite directions, would be the most stable to minimize dipolar repulsion.

The study of intermolecular interactions is crucial for understanding the properties of the compound in the condensed phase. escholarship.orgrsc.org Due to the presence of highly polarized C-F and C=O bonds, dipole-dipole interactions and other non-covalent interactions will play a significant role. acs.org Computational studies on similar fluorinated molecules have highlighted the complex nature of fluorine's involvement in non-covalent interactions. nih.govacs.org

Design of Novel Fluorinated Diketone Analogues through Computational Approaches

The insights gained from computational studies on this compound can be leveraged for the in silico design of novel fluorinated diketone analogues with tailored properties. mdpi.comnih.gov

By systematically modifying the structure of the parent molecule and computationally screening the properties of the resulting analogues, it is possible to identify candidates with desired characteristics. For example, one could design analogues with altered reactivity by introducing different substituents on the carbon backbone. Computational screening could predict how these modifications affect the electronic structure and reactivity descriptors. researchgate.netnih.gov This approach can accelerate the discovery of new functional materials, for instance, by designing molecules with specific electronic or optical properties. nih.govwikipedia.org

Applications of 1,1,1,4,4,4 Hexafluorobutane 2,3 Dione in Advanced Chemical Synthesis

Role as a Versatile Fluorinated Building Block in Organic Synthesis

The presence of two highly electrophilic carbonyl carbons renders 1,1,1,4,4,4-Hexafluorobutane-2,3-dione a potent reagent for creating complex fluorinated molecules. It is recognized for its utility as a reagent in the synthesis of various fluorinated organic compounds, which are sought after for their characteristic stability and reactivity. lookchem.com

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The incorporation of fluorine into these ring systems can significantly enhance their biological activity and material properties. The 1,2-dicarbonyl structure of this compound makes it a prime candidate for constructing heterocyclic systems through condensation reactions with dinucleophiles.

While specific, documented examples of its use are specialized, the reactivity of α-dicarbonyl compounds is a classic and powerful strategy in heterocyclic synthesis. For instance, reactions with hydrazine (B178648) derivatives can yield bis(trifluoromethyl)pyridazines, and condensations with o-phenylenediamines can produce bis(trifluoromethyl)quinoxalines. These reactions leverage the dione's electrophilicity to form stable, fluorinated aromatic ring systems. Although the broader class of fluorinated olefins, such as 1,1,1,4,4,4-hexafluorobut-2-ene, has been shown to produce fluorinated heterocycles like 1,3-dithioles and 1,2,4-triazines, specific research detailing the cyclization reactions of the dione (B5365651) itself is not widely reported in the surveyed literature. beilstein-journals.orgsemanticscholar.org

Table 1: Potential Heterocyclic Scaffolds from this compound
ReactantResulting Heterocyclic ClassCore Reaction Type
Hydrazine (or derivatives)Pyridazine (B1198779)Condensation
o-PhenylenediamineQuinoxaline (B1680401)Condensation
Urea / ThioureaImidazolidinone / ThioimidazolidinoneCondensation

The development of methods for asymmetric synthesis to produce single-enantiomer chiral fluorinated compounds is a major focus of modern organic chemistry, driven by the stringent requirements for pharmaceuticals and agrochemicals. Introducing chiral centers into a molecule containing trifluoromethyl groups can profoundly influence its biological interactions.

While the synthesis of chiral fluorinated structures is a well-established field, and various strategies exist for enantioselective fluorination and the use of chiral fluorinated building blocks, the specific application of this compound in asymmetric reactions is not prominently documented in available research. The prochiral nature of the dione theoretically allows for asymmetric reduction or addition reactions to generate chiral diols, but detailed studies on such transformations appear limited.

Precursor for Advanced Materials and Ligands

Beyond its role in core organic synthesis, the dione's unique structure suggests potential as a precursor for materials with specialized applications, from catalysis to energy storage.

Transition metal catalysis is a cornerstone of chemical manufacturing. The performance of a metal catalyst is critically dependent on the electronic and steric properties of its coordinating ligands. Diketone compounds are well-known precursors to important ligand classes, such as the acetylacetonate (B107027) (acac) ligand.

Theoretically, this compound could be deprotonated to form a bidentate ligand with significantly different electronic properties compared to non-fluorinated analogues. The strong electron-withdrawing trifluoromethyl groups would substantially alter the electron density on the coordinating oxygen atoms, which could, in turn, modulate the catalytic activity of the bound metal center. However, the use of this specific dione to develop and successfully apply new ligands in transition metal catalysis is not detailed in the surveyed scientific literature.

The incorporation of fluorinated segments into polymers is a proven strategy for imparting a range of desirable properties, including thermal stability, chemical resistance, and low surface energy. Monomers containing reactive functional groups are essential for building these polymer chains.

The two carbonyl groups of this compound present reactive sites for polymerization reactions, such as polycondensations with diamines or diols. Such an integration would create a polymer backbone featuring regularly spaced bis(trifluoromethyl) motifs. These motifs could influence chain packing, solubility, and thermal characteristics. Despite this potential, its application as a monomer or co-monomer in the synthesis of novel polymer architectures is not described in the available research.

The electrolyte is a critical component of lithium-ion batteries, and its composition dictates the battery's safety, lifespan, and performance. A major area of research focuses on developing non-flammable electrolytes and additives that form a stable solid electrolyte interphase (SEI) on the anode surface, preventing degradation. osti.gov

Fluorinated compounds are frequently investigated as electrolyte additives. For example, fluoroethylene carbonate (FEC) is a well-known additive used to create a robust SEI on silicon-containing anodes. google.com Other fluorinated molecules, including esters and ethers, are explored to improve safety and electrochemical stability. osti.govgoogle.com The rationale for using these compounds is often their higher oxidation stability and their ability to form a stable, LiF-rich interphase. Nitrile-based compounds have also been explored as multi-functional additives. researchgate.net

While the properties of this compound—high fluorine content and electrophilic centers—might suggest potential utility in this area, its specific use as a solvent, co-solvent, or additive in electrolytes for lithium-ion batteries is not documented in the surveyed literature.

Mentioned Compounds

Compound NameChemical FormulaRole/Context
This compoundC₄H₂F₆O₂Main subject of the article
1,1,1,4,4,4-Hexafluorobut-2-eneC₄H₂F₆Related compound for heterocycle synthesis
Fluoroethylene carbonate (FEC)C₃H₃FO₃Electrolyte additive for Li-ion batteries
o-PhenylenediamineC₆H₈N₂Reactant for quinoxaline synthesis

Derivatives in Pharmaceutical and Agrochemical Research

The introduction of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a well-established strategy in the development of modern pharmaceuticals and agrochemicals. This is due to the unique properties that the CF3 group imparts, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties, which can lead to improved biological activity. This compound, with its two reactive carbonyl groups and two trifluoromethyl substituents, serves as a valuable building block for the synthesis of a variety of bis(trifluoromethyl)-substituted heterocyclic compounds with significant potential in these fields.

Research has demonstrated that this compound, also known as perfluorobutane-2,3-dione (PFBD), readily reacts with dinucleophilic reagents to construct complex heterocyclic systems. A key area of investigation has been its reaction with ortho-diamines to yield bis(trifluoromethylated) pyrazine-containing heterocycles. rsc.org This reaction provides a direct route to quinoxalines, pyrido[2,3-b]pyrazines, and lumazines, all of which are important pharmacophores. rsc.org

A notable feature of some of these derivatives is the stabilization of their covalent dihydrates by the electron-withdrawing trifluoromethyl groups. rsc.org For instance, the reaction of PFBD with certain diamino-pyrimidinone derivatives can yield stable, neutral covalent dihydrates of the resulting pteridine (B1203161) systems. rsc.org This unique structural feature can influence the biological activity and pharmacokinetic properties of the molecules.

While direct synthesis from this compound is a key application, the resulting bis(trifluoromethyl) substitution pattern is a hallmark of many biologically active compounds. For example, pyrazole (B372694) derivatives bearing two trifluoromethyl groups have shown considerable promise as potent therapeutic agents.

In the realm of pharmaceutical research, 3,5-bis(trifluoromethyl)pyrazole derivatives have been identified as a novel class of regulators for the NFAT (nuclear factor of activated T-cells) transcription factor, indicating their potential as immunosuppressants. researchgate.net Furthermore, extensive research into 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles has revealed their potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Several of these compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL and are also effective against bacterial biofilms. nih.gov

The following table summarizes the research findings on some of these biologically active pyrazole derivatives.

Compound TypeBiological ActivityKey Findings
3,5-Bis(trifluoromethyl)pyrazoles (BTPs)ImmunosuppressiveInhibit cytokine production (e.g., IL-2) by blocking the nuclear import of NFAT. researchgate.net
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazolesAntibacterial (anti-MRSA)Potent growth inhibitors of planktonic Gram-positive bacteria with MIC values as low as 0.25 µg/mL. nih.gov
Phenoxy-substituted bis(trifluoromethyl)phenyl pyrazoleAntibacterialMIC values of 1 µg/mL against several bacterial strains. nih.gov
Fluoro- and Chloro-substituted bis(trifluoromethyl)phenyl pyrazolesAntibacterialChloro-substituted derivatives showed better activity than fluoro-substituted ones. nih.gov

In the field of agrochemicals, the incorporation of trifluoromethyl groups into heterocyclic rings is a common strategy for developing new herbicides, fungicides, and insecticides. For instance, trifluoromethyl-substituted pyridazine derivatives are known to possess herbicidal properties. nih.gov A patent has described the synthesis of a 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester from a precursor derived from 1,1,1,4,4,4-hexafluorobut-2-ene, a compound closely related to this compound, highlighting the potential of such structures in agrochemical applications. beilstein-journals.orgsemanticscholar.org

The table below outlines some trifluoromethylated heterocyclic derivatives with notable agrochemical activity.

Compound ClassAgrochemical ApplicationExample of Activity
Trifluoromethyl-substituted pyridazinesHerbicidalKnown to exhibit herbicidal properties. nih.gov
5,6-Bis(trifluoromethyl)-1,2,4-triazinesPotential Herbicidal/FungicidalSynthesis from a hexafluorobut-2-ene precursor suggests potential agrochemical use. beilstein-journals.orgsemanticscholar.org
Trifluoromethyl-substituted pyridinesInsecticidalChlorfluazuron, a benzoylurea (B1208200) insecticide, contains a trifluoromethylpyridine moiety. nih.gov

The versatility of this compound as a precursor for these and other biologically active heterocyclic systems underscores its importance in advanced chemical synthesis for pharmaceutical and agrochemical research.

Future Research Directions and Unexplored Avenues for 1,1,1,4,4,4 Hexafluorobutane 2,3 Dione

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable and green synthetic routes to 1,1,1,4,4,4-hexafluorobutane-2,3-dione, moving away from harsh fluorinating agents and energy-intensive conditions.

Current synthetic strategies often rely on precursors that may not be environmentally friendly. lookchem.com A promising future avenue lies in the application of green chemistry principles, such as the use of renewable feedstocks and catalytic methods. lookchem.comwikipedia.org For instance, research into the direct fluorination of bio-based platform chemicals could offer a more sustainable pathway. The development of one-pot reactions that combine several synthetic steps would also enhance efficiency and reduce waste. rsc.org

Another area of focus should be the use of less hazardous solvents and reagents. nih.gov Exploring reactions in aqueous media or employing solvent-free conditions could significantly improve the green credentials of the synthesis. rsc.org The table below outlines potential green synthetic strategies that warrant investigation.

Synthetic StrategyDescriptionPotential Advantages
Biocatalysis Utilizing enzymes or whole-cell systems for the synthesis or key steps.High selectivity, mild reaction conditions, reduced waste.
Flow Chemistry Performing reactions in continuous flow reactors.Improved heat and mass transfer, enhanced safety, easier scale-up. rsc.org
Electrochemical Synthesis Using electricity to drive the fluorination reactions.Avoids the use of stoichiometric chemical oxidants or reductants.
Photocatalysis Employing light to initiate and catalyze the synthetic transformations.Mild reaction conditions, potential for novel reaction pathways. nih.gov

Catalytic Transformations Utilizing the Diketone Moiety

The electrophilic nature of the carbonyl groups in this compound makes it a versatile substrate for a variety of catalytic transformations. Future research should aim to exploit this reactivity to develop novel catalytic cycles and synthesize new classes of fluorinated compounds.

One area of significant potential is in the development of asymmetric catalysis. The synthesis of chiral fluorinated molecules is of great importance in the pharmaceutical and agrochemical industries. Catalytic asymmetric reduction, aldol (B89426) reactions, or other carbon-carbon bond-forming reactions involving the diketone could provide access to a wide range of enantiomerically enriched products.

Furthermore, the diketone moiety could serve as a ligand in organometallic chemistry. The oxygen atoms can coordinate to metal centers, and the electronic properties of the resulting complexes could be tuned by the trifluoromethyl groups. These complexes could find applications in various catalytic processes, including oxidation, reduction, and cross-coupling reactions. Research into the catalytic hydrodefluorination of polyfluoroarenes using main-group elements like bismuth offers a new perspective on C-F bond activation, a challenging but crucial reaction. nih.gov

Catalytic TransformationPotential ApplicationResearch Focus
Asymmetric Hydrogenation Synthesis of chiral diols.Development of chiral catalysts for stereoselective reduction.
Aldol Condensation Formation of new C-C bonds.Exploring the reactivity with various nucleophiles under catalytic conditions.
Ligand Synthesis Creation of novel organometallic catalysts.Investigating the coordination chemistry with different transition metals.
C-F Bond Activation Defluorination and functionalization reactions.Exploring catalytic systems for selective C-F bond cleavage. nih.gov

Exploration of Bioisosteric Analogues and Biological Applications

Bioisosteric replacement is a powerful strategy in drug discovery, where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity or pharmacokinetic properties. drughunter.com The diketone functionality in this compound presents an interesting scaffold for the design of bioisosteres.

The replacement of a ketone group with other functionalities, such as aryl halides, has been shown to be a valid bioisosteric strategy. nih.gov Future research could explore the synthesis of analogues where one or both of the ketone groups in this compound are replaced with other electron-withdrawing groups. These analogues could then be screened for a variety of biological activities. The introduction of fluorine can significantly alter the properties of organic compounds, affecting their absorption, distribution, and metabolism. nih.gov

Given that many biologically active compounds contain diketone or fluorinated moieties, there is a strong rationale for investigating the biological potential of derivatives of this compound. mdpi.com For example, fluorinated compounds have found applications as anticancer agents, anti-inflammatory drugs, and antibiotics. nih.gov The unique electronic and steric properties of this diketone could lead to the discovery of novel therapeutic agents.

Bioisosteric ReplacementPotential Biological TargetRationale
Oxime or Hydrazone Formation Enzyme inhibitionMimicking the transition state of enzymatic reactions.
Heterocycle Formation Receptor bindingCreating rigid scaffolds with specific spatial arrangements.
Thione Substitution Modulation of metabolic stabilityAltering the electronic properties and susceptibility to metabolism.
Cyclopropanation Conformational restrictionLocking the molecule into a specific bioactive conformation.

Interdisciplinary Research with Materials Science and Engineering

The incorporation of fluorine into polymers and other materials can impart unique properties, such as thermal stability, chemical resistance, and low surface energy. This compound could serve as a valuable building block for the synthesis of novel fluorinated materials.

Future research in this area should focus on the polymerization of this diketone or its derivatives. For instance, condensation reactions with diamines or diols could lead to the formation of fluorinated polyimides or polyesters with enhanced properties. The diketone could also be used as a cross-linking agent to modify the properties of existing polymers.

The strong electrophilicity of the carbonyl groups could also be exploited in the surface modification of materials. By reacting the diketone with surface-bound functional groups, it may be possible to create highly fluorinated surfaces with tailored hydrophobicity and oleophobicity. Such materials could have applications in coatings, self-cleaning surfaces, and microfluidic devices. The use of organofluorine compounds as solvents and in materials science is a well-established field that can be expanded upon with this unique diketone. wikipedia.org

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ characterization techniques will be instrumental in achieving this.

Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products. spectroscopyonline.commt.com This allows for a detailed investigation of reaction pathways and the identification of transient species that might be missed by traditional offline analysis.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool. numberanalytics.comnumberanalytics.comnih.gov Advanced multidimensional and dynamic ¹⁹F NMR techniques can provide detailed structural and dynamic information. numberanalytics.com For example, monitoring reactions in real-time using photo NMR could reveal the kinetics and intermediates of light-activated processes. youtube.com The development of new ¹⁹F NMR methodologies can aid in the structural elucidation of complex mixtures of fluorinated compounds without the need for separation. nih.govrsc.org

Characterization TechniqueInformation GainedResearch Application
In Situ FTIR/Raman Spectroscopy Real-time concentration profiles of reactants and products.Kinetic studies and reaction optimization. spectroscopyonline.com
¹⁹F NMR Spectroscopy Structural elucidation and quantification of fluorinated species.Mechanistic investigations of fluorination and defluorination reactions. numberanalytics.comnumberanalytics.comnih.gov
Cryogenic NMR Spectroscopy Observation of thermally unstable intermediates.Characterization of reactive intermediates in catalytic cycles.
Mass Spectrometry Identification of reaction products and intermediates.Elucidation of complex reaction pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1,1,1,4,4,4-Hexafluorobutane-2,3-dione from hydrofluoroolefins?

  • Methodological Answer : The compound can be synthesized via halogenation/dehydrohalogenation cascades starting from commercially available hydrofluoroolefins. For example, 2,3-dihalo derivatives are prepared by reacting hydrofluoroolefins with halogens (e.g., Cl₂ or Br₂) under controlled temperatures (e.g., −30°C to 25°C) and using catalysts like SbF₅. Key parameters include solvent selection (e.g., anhydrous conditions) and stoichiometric control to minimize side reactions. Post-synthesis purification via fractional distillation ensures high yields (>75%) .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound derivatives?

  • Methodological Answer : ¹H, ¹⁹F, and ¹³C NMR are critical for structural elucidation. For example, ¹⁹F NMR typically shows distinct resonances for CF₃ groups at δ −70 to −75 ppm, while olefinic protons in intermediates appear as doublets in ¹H NMR (e.g., δ 5.2–6.0 ppm). Coupling constants (JHF ~15–20 Hz) and integration ratios help distinguish isomers. Cross-validation with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What experimental design principles ensure reproducibility in studying the compound’s thermal stability?

  • Methodological Answer : Use a factorial design to test variables such as temperature (e.g., 50–200°C), pressure, and atmospheric conditions (inert vs. oxidative). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. Replicate trials (n ≥ 3) and statistical analysis (e.g., ANOVA) identify significant degradation pathways. Control experiments with analogous non-fluorinated compounds provide baseline comparisons .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model reaction intermediates and transition states. Software like COMSOL Multiphysics integrates reaction kinetics and thermodynamics to optimize conditions (e.g., activation energy barriers for isomerization). Machine learning algorithms trained on fluorocarbon databases predict regioselectivity in halogenation reactions, reducing trial-and-error experimentation .

Q. What mechanistic insights explain the isomerization of this compound derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ²H or ¹⁸F) tracks bond reorganization during isomerization. Kinetic studies under varying pH and solvent polarity reveal concerted vs. stepwise pathways. For example, acid-catalyzed isomerization via carbocation intermediates is supported by Hammett plots. In situ FTIR spectroscopy monitors structural changes in real time, correlating with computational transition-state models .

Q. How can this compound serve as a precursor for fluorinated allenes?

  • Methodological Answer : One-pot dehydrohalogenation reactions eliminate HX (X = Cl, Br) from dihalo derivatives using strong bases (e.g., KOtBu). The reaction’s regioselectivity is controlled by steric effects of CF₃ groups. GC-MS and high-resolution mass spectrometry (HRMS) confirm allene formation. Subsequent functionalization (e.g., cycloadditions) leverages the electron-deficient nature of fluorinated allenes for materials science applications .

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1,1,1,4,4,4-Hexafluorobutane-2,3-dione
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1,1,1,4,4,4-Hexafluorobutane-2,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.